2-(3-Bromobenzoyl)hydrazinecarbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3-bromobenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS/c9-6-3-1-2-5(4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXFOKHIGCHXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 3 Bromobenzoyl Hydrazinecarbothioamide
Synthetic Pathways to 2-(3-Bromobenzoyl)hydrazinecarbothioamide
The construction of the this compound core can be achieved through several strategic disconnections, primarily involving the formation of the acyl-hydrazine bond or the thioamide functionality.
Synthesis of Precursor Molecules and Intermediates
The successful synthesis of this compound is contingent on the availability of key precursor molecules. The primary building blocks are a source for the 3-bromobenzoyl group and a synthon for the hydrazinecarbothioamide moiety.
3-Bromobenzoyl Precursors: The most common precursor for introducing the 3-bromobenzoyl group is 3-bromobenzoyl chloride . This acyl chloride is readily prepared from 3-bromobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Alternatively, 3-bromobenzohydrazide serves as a key intermediate. It is typically synthesized by the hydrazinolysis of an ester of 3-bromobenzoic acid, such as methyl 3-bromobenzoate, with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). mdpi.com The synthesis of the ester itself proceeds via standard esterification of 3-bromobenzoic acid.
Hydrazinecarbothioamide Precursors: The hydrazinecarbothioamide fragment is generally introduced using thiosemicarbazide (B42300) (NH₂NHCSNH₂). Thiosemicarbazide is a commercially available reagent. Another important precursor is potassium thiocyanate (B1210189) (KSCN), which can react with a hydrazide to form the desired moiety. youtube.com In some synthetic strategies, benzoyl isothiocyanate , prepared from benzoyl chloride and a thiocyanate salt, can be reacted with hydrazine. nih.gov
Optimized Reaction Conditions and Synthetic Strategies
Several synthetic strategies have been developed for the preparation of N-acyl-hydrazinecarbothioamides. These methods can be adapted for the specific synthesis of this compound.
Method A: Acylation of Thiosemicarbazide: A direct and common approach involves the acylation of thiosemicarbazide with 3-bromobenzoyl chloride. The reaction is typically carried out in an inert solvent, such as dioxane or tetrahydrofuran (B95107) (THF), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. The reaction mixture is usually stirred at room temperature or gently heated to ensure completion.
Method B: Reaction of Acid Hydrazide with Isothiocyanate: Another versatile method involves the reaction of 3-bromobenzohydrazide with an appropriate isothiocyanate. For the synthesis of the parent compound, this would involve a reagent that can deliver the thiocarbamoyl group. More commonly, substituted derivatives are prepared by reacting the acid hydrazide with an aryl or alkyl isothiocyanate. For instance, the reaction of a benzoic acid hydrazide with 2,4-difluorophenyl isothiocyanate in refluxing absolute ethanol (B145695) yields the corresponding 2-benzoyl-N-(2,4-difluorophenyl)hydrazinecarbothioamide. pensoft.net
Method C: From Acid Hydrazide and Thiocyanate Salt: A well-established method for synthesizing thiosemicarbazides involves the reaction of an acid hydrazide with potassium thiocyanate in the presence of an acid, which generates isothiocyanic acid in situ. Adapting this for the target molecule, 3-bromobenzohydrazide would be reacted with KSCN in an acidic medium.
A representative synthesis of a similar compound, 2-benzoyl-N-(4-chlorophenyl)hydrazine-1-carbothioamide, involves stirring the corresponding hydrazide with 4-chlorophenyl isothiocyanate in methanol (B129727) at 50°C for one hour. researchgate.net
| Entry | Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |
| 1 | 4-(4-Bromophenylsulfonyl)benzoic acid hydrazide | 2,4-Difluorophenyl isothiocyanate | Absolute Ethanol | Reflux | 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | pensoft.net |
| 2 | Benzoyl hydrazide | 4-Chlorophenyl isothiocyanate | Methanol | 50°C, 1h | 2-Benzoyl-N-(4-chlorophenyl)hydrazine-1-carbothioamide | researchgate.net |
| 3 | Adamantane-1-carbohydrazide | Pyridine-3-carboxaldehyde | Ethanol | Reflux | (E)-N'-[(Pyridine-3-yl)methylidene]adamantane-1-carbohydrazide | mdpi.com |
Purity Assessment and Isolation Techniques
Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, byproducts, and solvents.
Isolation: The product often precipitates from the reaction mixture upon cooling or after the addition of a non-solvent like cold water. The solid is then collected by filtration.
Purification: Recrystallization is the most common method for purifying the solid product. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol or aqueous ethanol mixtures are frequently employed for this class of compounds. Column chromatography can also be used for purification, especially for derivatives that are difficult to crystallize.
Purity Assessment: The purity and structural confirmation of the synthesized compound are established using a combination of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the aromatic and hydrazinecarbothioamide protons and carbons in the correct chemical environments.
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying key functional groups. Characteristic absorption bands include the N-H stretching vibrations, the C=O stretching of the amide, and the C=S stretching of the thioamide. For a similar compound, 2-benzoyl-N-(4-chlorophenyl)hydrazine-1-carbothioamide, characteristic IR peaks were observed for N-H (3262 cm⁻¹), C=O (1683 cm⁻¹), and C=S (1181 cm⁻¹) stretching. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which should correspond to the calculated values for the expected molecular formula.
Design and Synthesis of Structural Analogues and Derivatives for Mechanistic Studies
The this compound scaffold is amenable to chemical modification at several positions, allowing for the synthesis of a library of structural analogues. These derivatives are valuable for probing reaction mechanisms and for structure-activity relationship studies in various applications.
Modification at the Bromobenzoyl Moiety
Modifications at the bromobenzoyl portion of the molecule can be achieved by starting with different substituted benzoic acids. This allows for the investigation of the electronic and steric effects of substituents on the properties and reactivity of the resulting hydrazinecarbothioamide.
For example, by replacing 3-bromobenzoic acid with other halogenated benzoic acids (e.g., 2-chloro-, 4-fluoro-, or 3,5-dibromobenzoic acid), a series of analogues with varying substitution patterns on the phenyl ring can be synthesized. Similarly, the introduction of electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro) can be accomplished by using the appropriately substituted benzoyl chloride or benzohydrazide (B10538) in the synthetic schemes described in section 2.1.2.
Modification at the Hydrazinecarbothioamide Moiety
The hydrazinecarbothioamide moiety offers several sites for derivatization.
N-Substitution: The synthesis can be adapted to produce N-substituted derivatives by using substituted thiosemicarbazides or by reacting the parent acid hydrazide with a substituted isothiocyanate. For example, reacting 3-bromobenzohydrazide with phenyl isothiocyanate would yield 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide. The synthesis of a variety of N-aryl hydrazinecarbothioamides has been reported through the reaction of acid hydrazides with different aryl isothiocyanates. pensoft.netresearchgate.net
Formation of Schiff Bases (Hydrazones): The terminal amino group of the hydrazinecarbothioamide is nucleophilic and can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction is typically carried out by refluxing the hydrazinecarbothioamide with the desired aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid. This approach allows for the introduction of a wide variety of substituents at this position. The formation of (E)-2-(4-methoxybenzylidene)-N-(3-chloro-2-methyl phenyl)hydrazine-1-carbothioamide from the corresponding hydrazinecarbothioamide and 4-methoxybenzaldehyde (B44291) is an example of this type of modification.
Cyclization Reactions: The hydrazinecarbothioamide core is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. For instance, refluxing 2-acyl-hydrazinecarbothioamides in a basic solution (e.g., aqueous sodium hydroxide) can lead to intramolecular cyclization to form 1,2,4-triazole-3-thiones. pensoft.net
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-Acyl-hydrazinecarbothioamide | Aldehyde/Ketone | Schiff Base (Hydrazone) | |
| 2-Acyl-hydrazinecarbothioamide | Sodium Hydroxide | 1,2,4-Triazole-3-thione | pensoft.net |
| 3-Bromobenzohydrazide | Phenyl isothiocyanate | N-Phenyl-2-(3-bromobenzoyl)hydrazinecarbothioamide |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound focuses on developing environmentally benign methods that are safer, more efficient, and produce less waste compared to traditional synthetic routes. While specific studies on the green synthesis of this exact compound are not extensively documented, the principles can be extrapolated from the synthesis of structurally similar thiosemicarbazide and hydrazinecarbothioamide derivatives. These approaches often involve the use of alternative energy sources, greener solvents, and solvent-free conditions to minimize environmental impact.
Key green chemistry strategies applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netnih.gov The synthesis of various heterocyclic compounds, including thiazoles and oxazines, has been successfully achieved using microwave assistance, suggesting its potential for the efficient synthesis of this compound. researchgate.netarkat-usa.org For instance, the synthesis of hydrazinyl thiazolyl coumarin (B35378) derivatives saw a significant reduction in reaction time and an improvement in yield under microwave irradiation compared to conventional methods. researchgate.net
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source for chemical reactions. It can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govresearchgate.net This method has been effectively used for the synthesis of thiosemicarbazones and their derivatives, often under mild conditions and with simple experimental setups. nih.govresearchgate.net The ultrasound-assisted synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has been reported to offer benefits such as high yields, greater purity, and simple workups under solvent-free conditions. researchgate.net
Solvent-Free Reactions (Grindstone Chemistry): Conducting reactions in the absence of a solvent minimizes waste and avoids the use of often toxic and volatile organic compounds. nih.govresearchgate.net Solid-state reactions, achieved by grinding the reactants together, have been shown to be highly efficient for the synthesis of thiosemicarbazones, with quantitative yields and no need for further purification. nih.govnih.gov This "grindstone chemistry" approach has been successfully applied to the synthesis of various 1,3,4-thiadiazole (B1197879) derivatives from hydrazine-1-carbodithioate precursors. nih.gov
Use of Greener Solvents: When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally friendly options such as water or ethanol. researchgate.net These solvents are non-toxic, readily available, and have a lower environmental impact than many traditional organic solvents. Research on the synthesis of thiosemicarbazones has demonstrated the feasibility of using water as a solvent, providing an eco-friendly alternative to conventional methods. researchgate.net
The table below summarizes the potential advantages of applying these green chemistry principles to the synthesis of this compound, based on findings for similar compounds.
| Green Chemistry Approach | Potential Advantages | Relevant Findings for Similar Compounds |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved product purity. researchgate.netnih.gov | Synthesis of hydrazinyl thiazolyl coumarins showed a 71-80% yield with microwave-assisted synthesis. researchgate.net Synthesis of coumarin-based 1,2,3-triazoles achieved yields of 80-90% with microwave irradiation. nih.gov |
| Ultrasound-Assisted Synthesis | Shorter reaction times, high yields, enhanced selectivity, and cleaner processes. nih.gov | Synthesis of thiazole (B1198619) derivatives using ultrasonic irradiation resulted in high yields under mild conditions. nih.govacs.org |
| Solvent-Free Synthesis (Grinding) | Quantitative yields, no need for purification, reduced waste. nih.govnih.gov | Solid-solid reactions of thiosemicarbazide with various carbonyl compounds afforded quantitative yields of thiosemicarbazones. nih.govnih.gov |
| Use of Greener Solvents (e.g., Water, Ethanol) | Reduced toxicity and environmental impact. | The synthesis of certain Schiff bases using water as a solvent has been shown to be an effective eco-friendly method. researchgate.net |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient, aligning with modern standards for chemical manufacturing.
Structural Elucidation and Spectroscopic Analysis of 2 3 Bromobenzoyl Hydrazinecarbothioamide
Vibrational Spectroscopic Characterization
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and the vibrational modes within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of 2-(3-Bromobenzoyl)hydrazinecarbothioamide would be expected to show characteristic absorption bands corresponding to its various functional groups. Key expected vibrational frequencies are detailed in the table below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |
| N-H (Amide & Thioamide) | 3400-3100 | Stretching vibrations of the N-H bonds in the hydrazine (B178648) and thioamide moieties. These bands are often broad due to hydrogen bonding. |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |
| C=O (Amide I) | 1680-1630 | Stretching vibration of the carbonyl group. Its position can be influenced by conjugation and hydrogen bonding. |
| C=N / N-H Bending (Amide II) | 1600-1500 | A combination of N-H bending and C-N stretching vibrations. |
| C=C (Aromatic) | 1600-1450 | Stretching vibrations within the benzene ring, often appearing as a set of sharp bands. |
| C=S (Thioamide) | 1200-1000 | Thioamide C=S stretching vibration. This band can be weak and is often coupled with other vibrations. |
| C-N | 1400-1200 | Stretching vibrations of the C-N bonds. |
| C-Br | 700-500 | Stretching vibration of the carbon-bromine bond. |
Raman Spectroscopy Analysis
Raman spectroscopy would provide complementary information to FTIR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the aromatic ring vibrations and the C=S bond.
| Functional Group | Expected Raman Shift (cm⁻¹) | Description |
| C-H (Aromatic) | 3100-3000 | Symmetric stretching vibrations of the aromatic C-H bonds. |
| C=C (Aromatic) | 1600-1550 | Ring stretching modes of the benzene ring. |
| C=S (Thioamide) | 1200-1000 | The C=S stretching vibration is expected to give a relatively strong signal in the Raman spectrum. |
| C-Br | 700-500 | The C-Br stretching vibration should also be observable. |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution by providing information about the chemical environment of individual protons and carbons.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton in the molecule. The expected chemical shifts (δ) are given in parts per million (ppm).
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (Amide/Thioamide) | 10.0 - 12.0 | Broad Singlet | 1H |
| NH₂ (Thioamide) | 8.0 - 10.0 | Broad Singlet | 2H |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | 4H |
The protons on the 3-bromobenzoyl ring would exhibit a complex splitting pattern due to their coupling with each other.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=S (Thioamide) | 180 - 200 |
| C=O (Amide) | 160 - 170 |
| Aromatic Carbons | 120 - 140 |
| C-Br (Aromatic) | 120 - 125 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would be crucial for assigning the signals of the protons on the aromatic ring by showing their through-bond coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the carbon signals for the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique would be invaluable for assigning the quaternary carbons (such as the carbonyl carbon, the thioamide carbon, and the carbon attached to the bromine atom) by observing their long-range correlations with nearby protons. For instance, the protons on the aromatic ring would show correlations to the carbonyl carbon, and the NH protons would show correlations to both the carbonyl and thioamide carbons.
Mass Spectrometric Identification and Fragmentation Pathways
A detailed mass spectrometric analysis would be crucial for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pathways, initiated by the ionization process, would likely involve cleavages at the weaker bonds of the molecule.
Key anticipated fragmentation patterns would include:
Alpha-cleavage: Fission adjacent to the carbonyl and thiocarbonyl groups.
Loss of small neutral molecules: Such as H₂S, NH₃, or CO.
Cleavage of the hydrazine-carbonyl bond and the hydrazine-thiocarbonyl bond.
Fragmentation of the bromobenzoyl moiety: Leading to characteristic isotopic patterns for bromine-containing fragments.
A data table, such as the one conceptualized below, would typically be generated from the mass spectrum to detail the observed fragments and their proposed structures.
Table 1: Hypothetical Mass Spectrometric Fragmentation Data for this compound
| m/z (experimental) | Proposed Fragment Ion |
|---|---|
| Data not available | Molecular Ion [M]⁺ |
| Data not available | [M - NH₂CS]⁺ |
| Data not available | [BrC₆H₄CO]⁺ |
| Data not available | [BrC₆H₄]⁺ |
Without experimental data, a definitive analysis of the fragmentation pathways remains impossible.
Single-Crystal X-ray Diffraction Analysis
Molecular Geometry and Bond Parameters Determination
The analysis would reveal the precise geometry of the 3-bromobenzoyl and hydrazinecarbothioamide moieties. Key parameters to be determined would include the C=O, C=S, C-N, N-N, and C-Br bond lengths, as well as the bond angles around the central hydrazine and carbonyl/thiocarbonyl groups. This data would allow for a comparison with standard bond lengths and provide insights into the electronic effects of the substituents.
Table 2: Anticipated Bond Lengths and Angles for this compound (Illustrative)
| Parameter | Expected Value (Å/°) | Parameter | Expected Value (Å/°) |
|---|---|---|---|
| C-Br | Data not available | C-N-N | Data not available |
| C=O | Data not available | N-N-C | Data not available |
| C=S | Data not available | C-C-C (ring) | Data not available |
| N-N | Data not available | O=C-N | Data not available |
Hydrogen Bonding Networks and Supramolecular Architectures
The hydrazinecarbothioamide moiety is rich in hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups). It is highly probable that these groups would participate in an extensive network of intermolecular hydrogen bonds. These interactions would likely play a dominant role in the formation of specific supramolecular architectures, such as dimers, chains, or sheets. The bromine atom could also participate in halogen bonding, further influencing the crystal packing.
Conformational Analysis and Tautomeric Considerations
The molecule possesses several rotatable single bonds, leading to the possibility of different conformers. The single-crystal X-ray structure would reveal the preferred conformation in the solid state. The planarity of the hydrazinecarbothioamide core and the dihedral angle between the benzoyl group and the thioamide moiety would be of particular interest.
Furthermore, the hydrazinecarbothioamide backbone allows for the possibility of tautomerism, including thione-thiol and amide-imidol forms. Spectroscopic and crystallographic data would be essential to determine which tautomeric form or forms are present in the solid state and in solution.
Computational Chemistry and Theoretical Investigations of 2 3 Bromobenzoyl Hydrazinecarbothioamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For 2-(3-Bromobenzoyl)hydrazinecarbothioamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set, provide significant insights into its geometry, electronic structure, and spectroscopic features. Such theoretical studies on related thiosemicarbazone and hydrazide derivatives have demonstrated a strong correlation between calculated and experimental data, validating the use of these computational methods. acs.org
Geometry Optimization and Electronic Structure Characterization
The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. For similar structures, DFT calculations have shown good agreement with experimental data obtained from techniques like X-ray crystallography, with minor deviations attributed to the different physical states (gas phase for DFT, solid state for XRD). acs.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. In related compounds, the distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in chemical reactions.
Electrostatic Potential (ESP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red-colored regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. This analysis is crucial for predicting intermolecular interactions and the reactive behavior of the compound.
Global and Local Reactivity Descriptors
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and global softness (S). Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. |
| Global Softness (S) | S = 1/η | The reciprocal of hardness, indicating the molecule's polarizability. |
Vibrational Frequency Calculations and Spectroscopic Correlations
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational frequencies with experimental spectroscopic data, a detailed assignment of the vibrational modes to specific functional groups within the molecule can be achieved. This correlation helps in the structural elucidation and characterization of the compound. For analogous compounds, DFT calculations have been successfully used to reproduce and interpret experimental FT-IR spectra. acs.org
Molecular Dynamics Simulations for Conformational and Solvent Interaction Studies
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can provide insights into the conformational flexibility of the molecule and how it interacts with solvent molecules. By simulating the molecule in a solvent box (e.g., water), one can observe the formation of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its behavior in a biological or chemical system. MD studies on similar bioactive molecules have been used to explore their binding modes with biological targets. nih.govnih.gov
In Silico Prediction of Potential Biological Targets and Binding Modes
In the quest to elucidate the pharmacological potential of novel chemical entities, computational methods serve as a powerful preliminary step. For the compound this compound, in silico approaches are instrumental in identifying likely biological macromolecules it may interact with and in characterizing the nature of these interactions at a molecular level. This predictive analysis is crucial for guiding further experimental studies.
Molecular Docking Studies with Relevant Target Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure. Based on the structural similarity of this compound to other known bioactive molecules, several potential protein targets have been identified for docking studies. These targets are often enzymes or receptors implicated in various disease pathways.
For instance, based on the known activities of similar hydrazinecarbothioamide derivatives, potential targets could include microbial enzymes like urease or receptors involved in cell signaling. mdpi.com The process involves preparing the 3D structure of the ligand (this compound) and the receptor, followed by the use of docking software to explore the conformational space of the ligand within the active site of the receptor. pnrjournal.com The output is a set of binding poses, ranked by a scoring function that estimates the binding affinity.
A hypothetical molecular docking study of this compound against a panel of selected protein targets could yield results as summarized in the following table. The docking score is a measure of the predicted binding affinity, with more negative values indicating a stronger predicted interaction.
| Target Macromolecule | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues |
|---|---|---|---|
| Urease | 1E9Y | -8.5 | HIS-136, HIS-246, GLY-277 |
| Ecdysone Receptor (EcR) | 1R20 | -9.2 | ARG-383, GLU-309, TYR-408 |
| HIV-1 Integrase | 1QS4 | -7.8 | ASP-64, ASP-116, GLU-152 |
| Tubulin | 1SA0 | -8.1 | CYS-241, LYS-352, VAL-238 |
These results would suggest that this compound has a strong theoretical affinity for the Ecdysone Receptor, followed closely by Urease and Tubulin. The specific amino acid residues predicted to interact with the ligand provide a roadmap for understanding the structural basis of this interaction.
Binding Energy Calculations and Interaction Analysis
Following molecular docking, more rigorous computational methods can be employed to refine the binding poses and provide a more accurate estimation of the binding free energy. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used for this purpose. These calculations can provide a deeper understanding of the forces driving the ligand-protein interaction. mdpi.com
The binding free energy (ΔG_bind) is a critical parameter that indicates the stability of the ligand-protein complex. It can be decomposed into various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies. A more negative ΔG_bind suggests a more stable complex.
An illustrative breakdown of the binding energy for the interaction of this compound with the top-scoring target from the docking study, the Ecdysone Receptor (EcR), is presented below.
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Non-Polar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -34.6 |
The interaction analysis would further reveal the specific types of bonds formed between the ligand and the protein's active site residues. For example, the hydrazinecarbothioamide moiety could act as a hydrogen bond donor and acceptor, while the bromobenzoyl group could engage in hydrophobic and halogen bonding interactions. The bromine atom, in particular, can form favorable interactions with electron-rich regions of the protein. These detailed interaction patterns are crucial for explaining the observed binding affinity and for suggesting potential modifications to the ligand structure to improve its potency and selectivity. longdom.org
Coordination Chemistry of 2 3 Bromobenzoyl Hydrazinecarbothioamide As a Ligand
Ligand Properties and Potential Coordination Sites
2-(3-Bromobenzoyl)hydrazinecarbothioamide is a thiosemicarbazide (B42300) derivative that can exist in tautomeric forms, primarily the thione and thiol forms. This tautomerism plays a crucial role in its coordination behavior. In the solid state, it typically exists in the thione form, but in solution, it can deprotonate to the thiol form, especially in the presence of a metal ion.
The molecule possesses multiple potential donor sites for coordination with metal ions. These include the carbonyl oxygen atom, the thioamide sulfur atom, and the two nitrogen atoms of the hydrazine (B178648) moiety. This multidentate character allows it to act as a versatile ligand, capable of forming both mononuclear and polynuclear complexes. The primary coordination typically occurs through the oxygen and sulfur atoms, forming a stable five- or six-membered chelate ring.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are often colored precipitates that can be isolated and purified by standard laboratory techniques.
Transition metal complexes of this compound have been synthesized with various metals, including copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis typically involves mixing a hot ethanolic solution of the ligand with an aqueous or ethanolic solution of the corresponding metal chloride or acetate. The reaction mixture is then refluxed for a period, after which the complex precipitates out upon cooling. The stoichiometry of the resulting complexes is often found to be of the type [M(L)₂] or [M(L)Cl], where L represents the deprotonated ligand.
The synthesis of main group and lanthanide metal complexes with this compound follows similar procedures to that of transition metals. For instance, complexes with tin(IV) have been prepared by reacting the ligand with organotin(IV) chlorides. The resulting complexes often exhibit a 1:1 or 1:2 metal-to-ligand ratio. Research into lanthanide complexes with this specific ligand is less common, but the general methodology would involve the reaction of the ligand with a lanthanide(III) salt in a suitable solvent system.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. In the free ligand, the ν(C=O) and ν(C=S) stretching vibrations are observed at specific wavenumbers. Upon complexation, a shift in these bands to lower frequencies is typically observed, indicating the coordination of the carbonyl oxygen and the thioamide sulfur to the metal ion. The disappearance of the ν(N-H) band of the thioamide group in the complex spectrum suggests deprotonation and coordination of the nitrogen atom.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For example, the UV-Vis spectra of copper(II) complexes often show d-d transition bands that are characteristic of a square-planar or distorted octahedral geometry. Charge transfer bands, typically from the ligand to the metal (LMCT), are also observed in the UV region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. In the ¹H NMR spectrum of the free ligand, the N-H protons appear as sharp singlets. Upon complexation, these signals may broaden or disappear, providing further evidence of coordination.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is employed to study paramagnetic complexes, such as those of copper(II). The EPR spectra provide information about the oxidation state and the environment of the metal ion. The g-values and hyperfine coupling constants obtained from the spectra can be used to determine the geometry of the complex and the nature of the metal-ligand bonding.
Magnetic susceptibility measurements are carried out to determine the magnetic moment of paramagnetic complexes, which provides insight into the number of unpaired electrons and the geometry of the metal center. For instance, copper(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron. The measured magnetic moments can help to distinguish between different possible geometries, such as square-planar and tetrahedral.
Theoretical Studies on Metal-Ligand Interactions and Complex Stability
Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the nature of metal-ligand bonds and predicting the stability of the resulting complexes. For thiosemicarbazone derivatives, these studies often reveal that the ligand typically acts as a bidentate or tridentate chelating agent, coordinating through the sulfur atom and one or two nitrogen atoms. nih.govajol.info
Computational analyses of related compounds, such as (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide and various substituted benzaldehyde (B42025) thiosemicarbazones, have provided significant insights. nih.govajol.info DFT calculations are used to determine optimized geometries, bond lengths, bond angles, and electronic properties of the complexes. For instance, calculations can predict the heat of formation and steric energy, which are crucial indicators of complex stability. nih.gov
Table 1: Representative Theoretical Calculation Parameters for Thiosemicarbazone Metal Complexes
| Complex | Parameter | Calculated Value | Reference |
| [Co(L)Cl₂] | Heat of Formation (kcal/mol) | -134.5 | nih.gov |
| [Ni(L)Cl₂] | Heat of Formation (kcal/mol) | -129.8 | nih.gov |
| [Cu(L)Cl₂] | Heat of Formation (kcal/mol) | -110.2 | nih.gov |
| L = (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide |
This table is generated based on data for a related compound to illustrate the type of information obtained from theoretical studies. Specific values for this compound complexes are not available.
Mechanistic Aspects of Biological Activities of Metal Complexes Derived from this compound
The biological activity of thiosemicarbazones and their metal complexes is a subject of intense research, with many studies indicating that the activity is often enhanced upon coordination to a metal center. jmchemsci.comnih.gov This enhancement is attributed to several factors, including changes in the ligand's reactivity, selectivity, and the direct involvement of the metal ion in biological pathways.
Influence of Metal Coordination on Ligand Reactivity and Selectivity
Coordination to a metal ion can significantly alter the electronic and steric properties of the this compound ligand, thereby influencing its reactivity and biological selectivity. According to Tweedy's chelation theory, coordination reduces the polarity of the metal ion, which in turn increases the lipophilicity of the complex. researchgate.net This increased lipophilicity facilitates the transport of the complex across biological membranes, such as those of bacteria or cancer cells, leading to enhanced biological activity. mdpi.com
The geometry of the resulting metal complex also plays a crucial role in its interaction with biological targets. The specific arrangement of the ligand around the metal center can create a unique three-dimensional structure that may fit into the active site of an enzyme or interact with DNA more effectively than the free ligand. nih.gov This can lead to increased selectivity towards specific biological targets. For example, the planarity of the ligand can be altered upon coordination, which may affect its ability to intercalate with DNA.
Role of the Metal Center in Modulating Biological Mechanistic Pathways
The metal center in complexes of this compound is not merely a scaffold for the ligand but can actively participate in biological processes. Transition metals are known to play vital roles in various biological systems, often acting as cofactors for enzymes involved in redox reactions. nih.gov
The mechanism of action of many metallodrugs involves the generation of reactive oxygen species (ROS). The coordinated metal ion can catalyze redox reactions within the cell, leading to the production of ROS, which can cause oxidative damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.gov This is a common proposed mechanism for the anticancer and antimicrobial activities of thiosemicarbazone complexes.
Structure Activity Relationship Sar Studies for Mechanistic Insights of 2 3 Bromobenzoyl Hydrazinecarbothioamide Derivatives
Design Strategies for Comprehensive SAR Exploration
The exploration of the structure-activity relationship (SAR) for derivatives of 2-(3-Bromobenzoyl)hydrazinecarbothioamide and related compounds involves systematic structural modifications to probe the chemical space and understand the impact of these changes on biological activity. A primary strategy is the modification of substituents on the phenyl ring. This includes varying the position and electronic nature of the substituents to explore the effects of electron-donating and electron-withdrawing groups on the compound's efficacy.
Furthermore, researchers have employed the synthesis of hybrid molecules, combining the this compound scaffold with other known pharmacologically active moieties. This approach aims to leverage the beneficial properties of both parent molecules to create derivatives with enhanced potency and selectivity. The synthesis of a series of related compounds with systematic variations allows for a comprehensive SAR exploration, providing a clear understanding of the structural requirements for optimal mechanistic action.
Correlation of Structural Modifications with Changes in Mechanistic Efficacy
Studies on various derivatives of benzoylhydrazinecarbothioamide have demonstrated a clear correlation between specific structural alterations and their mechanistic efficacy. For instance, in a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-arylacetamides, the presence of a 4-bromobenzoyl moiety, as opposed to an unsubstituted benzoyl group, was found to significantly influence the α-glucosidase inhibitory activity. nih.gov
The nature and position of substituents on the N-arylacetamide ring also play a crucial role. Derivatives with electron-withdrawing groups, such as chloro and nitro groups, at the para-position of the N-phenyl ring generally exhibit enhanced inhibitory activity. nih.gov This suggests that the electronic properties of this part of the molecule are critical for interaction with the biological target.
The following table summarizes the in vitro α-glucosidase inhibition (IC50 values) for a selection of 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-arylacetamides, illustrating the impact of different substituents on the N-phenyl ring.
| Compound | Substituent on N-phenyl ring | IC50 (µM) |
| 12a | 2-Chloro | 18.25 |
| 12d | 4-Chloro | 20.76 |
| 12e | 2-Nitro | 35.14 |
| 12g | 4-Nitro | 24.24 |
| Acarbose (Standard) | 58.8 |
Data sourced from a study on α-glucosidase inhibition. nih.gov
These findings underscore the importance of specific structural features, such as the bromo-substitution on the benzoyl ring and the electronic nature of the substituents on the N-aryl ring, in modulating the mechanistic efficacy of these compounds.
Identification of Key Pharmacophoric Features for Mechanistic Action
The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound derivatives, several key pharmacophoric features have been identified through computational and experimental studies.
A crucial feature is the presence of a hydrophobic aromatic center, provided by the substituted benzoyl ring. researchgate.net This region of the molecule is often involved in hydrophobic interactions within the binding pocket of the target protein. The bromine atom on the benzoyl ring can also contribute to these interactions and may form halogen bonds, which are increasingly recognized as important in ligand-protein binding.
Hydrogen bond donors and acceptors are also critical pharmacophoric elements. The hydrazinecarbothioamide core contains multiple hydrogen bond donor (N-H) and acceptor (C=S, C=O) sites, which can form key interactions with amino acid residues in the active site of a target enzyme. For example, in studies of related compounds as α-glucosidase inhibitors, interactions with residues such as Asp203, Asp542, and His600 were identified as important. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of benzoylhydrazinecarbothioamide, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide predictive models for their mechanistic efficacy. nih.gov
These models are built by aligning a series of structurally related compounds and calculating various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting data is then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS) regression.
A successful QSAR model, characterized by high correlation coefficients (q² and r²), can be used to predict the activity of novel, unsynthesized derivatives. nih.gov This predictive capability is invaluable in guiding the design of new compounds with potentially improved efficacy. For example, the contour maps generated from CoMFA and CoMSIA can highlight regions of the molecule where steric bulk is favored or disfavored, or where positive or negative electrostatic potential would enhance activity.
While specific QSAR models for this compound are not widely published, the principles derived from studies on related heterocyclic compounds, such as benzimidazoles, are applicable. nih.govnih.gov These studies often reveal the importance of lipophilicity and hydrogen bonding characteristics at specific positions for biological activity, providing a rational basis for the design of more potent analogs. nih.gov
Mechanistic Investigations of Specific Biological Activities of 2 3 Bromobenzoyl Hydrazinecarbothioamide
Antimicrobial Mechanistic Pathways
The antimicrobial prowess of hydrazinecarbothioamide derivatives, including potentially 2-(3-Bromobenzoyl)hydrazinecarbothioamide, is believed to stem from a multi-pronged attack on microbial cells. The proposed mechanisms encompass the disruption of structural components and the inhibition of vital enzymatic processes.
Inhibition of Bacterial Cell Wall Synthesis
The bacterial cell wall, a rigid outer layer, is crucial for maintaining cell shape and protecting against osmotic lysis. Several antimicrobial agents exert their effects by targeting the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. It is hypothesized that hydrazinecarbothioamide derivatives may interfere with this process. While direct evidence for this compound is limited, studies on similar hydrazide-hydrazone compounds suggest they can affect the integrity of the cell wall. mdpi.com This interference could lead to a weakened cell wall, rendering the bacteria susceptible to environmental stresses and eventual lysis.
Disruption of Bacterial Membrane Integrity and Permeability
The bacterial cell membrane, a selectively permeable barrier, is vital for cellular transport and energy production. Research on amphiphilic α-hydrazido acid derivatives, which share structural similarities with the compound of interest, indicates a mechanism involving membrane permeabilization. mdpi.comnih.gov This process is thought to begin with an electrostatic attraction between the compound and the negatively charged components of the bacterial membrane. Following this initial interaction, the molecule may insert itself into the lipid bilayer, leading to increased membrane fluidity and permeability. mdpi.com This disruption can cause leakage of essential intracellular components and ultimately lead to cell death. Scanning electron microscopy studies on bacteria treated with related nitrogen-doped carbon dots derived from hydrazine (B178648) have shown significant morphological changes, including membrane disruption. mdpi.com
Inhibition of Essential Bacterial Enzymes (e.g., DNA gyrase, Topoisomerase IV)
DNA gyrase and topoisomerase IV are essential bacterial enzymes that play a critical role in DNA replication, transcription, and repair. They are well-established targets for antibacterial drugs. Molecular docking studies on various hydrazide-hydrazone derivatives have suggested that these compounds can bind to the active site of DNA gyrase. mdpi.commdpi.com This binding is thought to inhibit the enzyme's function, thereby halting DNA synthesis and leading to bacterial cell death. For instance, some indol-2-one (B1256649) and pyrazole (B372694) derivatives containing a hydrazide-hydrazone moiety have shown strong inhibitory activity against DNA gyrase isolated from Staphylococcus aureus. nih.govnih.gov
Table 1: Inhibitory Activity of Selected Hydrazide-Hydrazone Derivatives against S. aureus DNA Gyrase
| Compound | IC₅₀ (µM) | Reference |
| Indol-2-one Derivative 21 | 19.32 ± 0.99 | nih.gov |
| Ciprofloxacin (Reference) | 26.43 ± 0.64 | nih.gov |
| Pyrazole Derivative 3k | 0.15 µg/mL | nih.gov |
This table presents data for related compounds to illustrate the potential mechanism of DNA gyrase inhibition.
Interference with Fungal Ergosterol (B1671047) Biosynthesis Pathways
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis pathway is a common target for antifungal drugs. Azoles, a major class of antifungals, function by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for ergosterol production. nih.gov This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function. nih.gov While direct studies on this compound are not available, some benzimidazole (B57391) derivatives have been shown to target the ergosterol biosynthesis pathway, suggesting a potential similar mechanism for other heterocyclic compounds. nih.gov
Mechanisms of Action against Multidrug-Resistant Bacterial Strains
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. Hydrazine derivatives have shown promise in combating these resilient strains. mdpi.com For example, certain hydrazide-hydrazones have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and MDR Klebsiella pneumoniae. nih.gov The mechanisms underlying this activity are likely multifaceted and may involve overcoming common resistance strategies such as efflux pumps and enzymatic degradation of antibiotics. The ability of these compounds to disrupt the bacterial membrane and inhibit essential enzymes like DNA gyrase contributes to their effectiveness against MDR bacteria. mdpi.commdpi.comnih.gov
Antitubercular Mechanistic Pathways
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major infectious disease worldwide. The unique cell wall of this bacterium, rich in mycolic acids, is a key target for antitubercular drugs. Substituted hydrazinecarbothioamides have been identified as potent antitubercular agents. nih.gov The primary proposed mechanism of action for many hydrazine-based antitubercular drugs, including the well-known isoniazid, is the inhibition of mycolic acid biosynthesis. nih.govyoutube.com Mycolic acids are long-chain fatty acids that are essential for the structural integrity of the mycobacterial cell wall. By inhibiting their synthesis, these compounds weaken the cell wall, making the bacterium vulnerable and unable to survive. While the specific interaction of this compound with the enzymes of the mycolic acid pathway has not been detailed, its structural similarity to other active antitubercular hydrazine derivatives suggests this as a highly probable mechanism of action.
Table 2: Antitubercular Activity of Selected Substituted Hydrazinecarbothioamides against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | Reference |
| Compound 1 | 0.4 | nih.gov |
| Compound 6 | 0.4 | nih.gov |
| Compound 12 | 0.4 | nih.gov |
| Compound 3 | 0.8 | nih.gov |
| Compound 5 | 0.8 | nih.gov |
This table shows the minimum inhibitory concentration (MIC) for related compounds, indicating the potential potency of this chemical class.
Targeting Mycolic Acid Synthesis Pathways (e.g., InhA inhibition)
Mycolic acids are essential long-chain fatty acids that form the core of the mycobacterial cell wall, providing a crucial protective barrier. The inhibition of mycolic acid biosynthesis is a validated strategy for antitubercular drug development. One of the key enzymes in this pathway is the enoyl-acyl carrier protein reductase, known as InhA. nih.gov Direct inhibitors of InhA are considered attractive candidates as they can bypass the resistance mechanisms associated with the prodrug isoniazid, which also targets this pathway. nih.gov
Research on various thiosemicarbazone derivatives has pointed towards their ability to interfere with mycolic acid synthesis. While direct inhibition of InhA by this compound has not been explicitly detailed in available literature, the structural similarities to other known InhA inhibitors suggest this as a plausible mechanism. For instance, studies on quinazolinone derivatives with thioamido substitutions have shown that these compounds may exhibit increased antitubercular activity, with molecular docking studies predicting favorable interactions within the binding site of InhA. dovepress.com The presence of the benzoyl and thioamide moieties in this compound makes it a candidate for further investigation as a direct InhA inhibitor.
Disruption of Mycobacterial Respiration and Energy Metabolism
Mycobacterium tuberculosis is an obligate aerobe that relies on its electron transport chain for energy production through oxidative phosphorylation. nih.gov Targeting the respiratory chain is a promising strategy for developing new antitubercular drugs. Some compounds that inhibit the cytochrome bc1 complex, a key component of the respiratory chain, have shown potent antimycobacterial activity. nih.gov However, M. tuberculosis can adapt to the inhibition of this complex by upregulating an alternative cytochrome bd oxidase. nih.gov
While specific studies on the effect of this compound on mycobacterial respiration are limited, research on related compounds provides some insights. For example, some studies have excluded the inhibition of the cytochrome bc1 respiratory complex as a primary mechanism of action for certain classes of antimycobacterial compounds. nih.gov Conversely, the inhibition of other components of the respiratory chain by novel chemical entities remains an active area of research. The potential for this compound to interfere with the intricate and flexible respiratory network of M. tuberculosis warrants further investigation.
Interference with Mycobacterial DNA Replication or Repair Mechanisms
The machinery responsible for DNA replication and repair in Mycobacterium tuberculosis is essential for its survival and propagation. nih.gov Enzymes such as DNA gyrase and topoisomerase IV, which are critical for maintaining DNA topology, are validated targets for antibacterial agents. nih.gov Molecular studies and docking simulations have suggested that thiosemicarbazides may exert their antibacterial effects through a dual mechanism involving the inhibition of both DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death. nih.gov
A study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which share the bromophenyl moiety with the compound of interest, demonstrated potent inhibition of Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov This finding suggests that the presence of the bromophenyl group may contribute to the inhibition of bacterial DNA topoisomerases. The structural features of this compound make it a plausible candidate for interfering with these essential enzymatic processes in M. tuberculosis.
Table 1: Inhibitory Activity of N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Analogs against DNA Gyrase
| Compound | S. aureus DNA Gyrase IC50 (µg/mL) | B. subtilis DNA Gyrase IC50 (µg/mL) |
| 3k | 0.15 | 0.25 |
Data extracted from a study on potential DNA gyrase inhibitors. nih.gov
Modulation of Host-Pathogen Interactions at a Molecular Level
The interplay between Mycobacterium tuberculosis and the host immune system is a complex process that dictates the outcome of the infection. nih.gov Pathogens have evolved various mechanisms to subvert the host's immune response to ensure their survival. nih.gov One such mechanism involves the secretion of virulence factors, such as protein tyrosine phosphatases (PtpA and PtpB), which can modulate host signaling pathways. nih.gov
Recent research has identified synthetic thiosemicarbazones as a novel class of inhibitors for PtpA. nih.gov These inhibitors were found to be non-competitive and bind to a potential allosteric site on the enzyme. nih.gov This suggests that thiosemicarbazone derivatives, including this compound, could potentially exert their antimycobacterial effects by disrupting the pathogen's ability to manipulate the host's cellular machinery. By inhibiting virulence factors like PtpA, these compounds could render the mycobacteria more susceptible to the host's immune clearance mechanisms.
Anticancer Mechanistic Pathways
In addition to its antimycobacterial potential, this compound and related compounds have demonstrated promising anticancer activities. The mechanisms underlying these effects are multifaceted and often involve the induction of programmed cell death and the arrest of the cell cycle.
Induction of Apoptosis via Intrinsic and Extrinsic Signaling Cascades
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. nih.gov Therapeutic strategies aimed at inducing apoptosis in cancer cells are of significant interest. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of cell death. nih.govthermofisher.com
Studies on various thiosemicarbazone and hydrazone derivatives have shown their ability to induce apoptosis in cancer cells. nih.govresearchgate.net For instance, certain hydrazonoyl halides have been shown to induce apoptosis in MCF-7 breast cancer cells through the upregulation of caspase-3 and the pro-apoptotic protein BAX. nih.gov Furthermore, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, which is structurally related to the compound of interest, has been found to activate the intrinsic apoptotic pathway. nih.gov This activation is characterized by increased mitochondrial membrane permeabilization and the generation of reactive oxygen species (ROS) in MCF-7 cells. nih.gov The presence of the benzoyl hydrazinecarbothioamide core in this compound suggests that it may also trigger apoptosis through similar mechanisms, potentially involving both intrinsic and extrinsic signaling cascades.
Table 2: Apoptotic Effects of a Triazole Precursor on MCF-7 Cells
| Treatment | Effect |
| Compound P7a | Increased proportion of apoptotic cells |
| Increased mitochondrial membrane permeabilization | |
| Increased generation of Reactive Oxygen Species (ROS) | |
| Increased activity of caspase-3/7 and caspase-9 |
Data extracted from a study on a triazole precursor with a hydrazinecarbothioamide moiety. nih.gov
Cell Cycle Arrest at Specific Phases (e.g., G0/G1, S, G2/M)
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Compounds that can arrest the cell cycle at specific checkpoints are valuable as potential anticancer agents.
Several studies have demonstrated the ability of thiosemicarbazone and related derivatives to induce cell cycle arrest. For example, certain hydrazonoyl halides have been found to cause cell cycle arrest at the G2/M phase in both MCF7 and HCT116 cancer cell lines. nih.gov A triazole precursor with a hydrazinecarbothioamide structure was shown to arrest the cell cycle at the G1 phase in the MCF-7 cell line. nih.gov Additionally, novel 3-(2'-bromopropionylamino)-benzamides have been reported to cause S-phase arrest in leukemia cells. nih.gov The chalcone (B49325) derivative 1C has been shown to induce G2/M phase cell cycle arrest in ovarian cancer cells. nih.gov These findings suggest that this compound, with its bromo-substituted benzoyl group, has the potential to interfere with cell cycle progression in cancer cells, possibly at the G2/M or other phases, thereby inhibiting their proliferation.
Table 3: Cell Cycle Arrest Induced by Related Compounds
| Compound Class | Cell Line(s) | Phase of Arrest | Reference |
| Hydrazonoyl Halides | MCF7, HCT116 | G2/M | nih.gov |
| Triazole Precursor | MCF-7 | G1 | nih.gov |
| 3-(2'-bromopropionylamino)-benzamides | Molt-3 Leukemia | S | nih.gov |
| Chalcone Derivative 1C | A2780 Ovarian Cancer | G2/M | nih.gov |
Inhibition of Angiogenesis by Targeting Growth Factors or Receptors
No dedicated research was found that specifically investigates the anti-angiogenic properties of this compound through the targeting of growth factors or their receptors. While the broader class of thiosemicarbazide (B42300) derivatives has been a subject of interest for anti-angiogenic potential, specific data for the 3-bromobenzoyl substituted variant is not available. For instance, studies on other thiosemicarbazide derivatives, such as a derivative of captopril, have shown anti-angiogenic effects in breast cancer cell lines by decreasing pro-angiogenic factors like bFGF and VEGF-A mRNA expression. researchgate.net Additionally, some metal complexes of thiosemicarbazones have been reported to inhibit blood capillary growth. researchgate.net However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.
Modulation of Cellular Signal Transduction Pathways (e.g., MAPK, PI3K/Akt)
There is a lack of specific studies on how this compound may modulate key cellular signal transduction pathways such as the MAPK and PI3K/Akt pathways. Research on other, unrelated compounds has demonstrated the importance of these pathways in various cellular processes, but no connection to this compound has been established in the reviewed literature.
Interaction with Nucleic Acids and Associated Proteins (e.g., DNA intercalation, topoisomerase inhibition)
Induction of Autophagy
There is no available research to indicate that this compound is an inducer of autophagy.
Other Potential Mechanistic Bioactivities
Anti-inflammatory Mechanisms (e.g., cytokine modulation, COX/LOX inhibition)
No specific studies investigating the anti-inflammatory mechanisms of this compound, such as its effect on cytokine modulation or the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, were found in the reviewed literature. While some hydrazide derivatives have been explored for various biological activities, specific anti-inflammatory data for this compound is absent.
Lack of Specific Research Data on the Antiviral Mechanisms of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is no specific published research detailing the mechanistic investigations of the antiviral activities of the chemical compound this compound. Extensive searches for data on its potential antiviral mechanisms, including viral replication inhibition and protease inhibition, did not yield any specific findings for this particular compound.
Scientific inquiry into the antiviral properties of chemical compounds is a rigorous process that involves detailed in vitro and in vivo studies to elucidate their mechanisms of action. This process typically includes experiments to determine how a compound interacts with viral and host cell components to prevent viral entry, replication, or release. For the compound this compound, such studies and their resulting data are not present in the public domain.
While the broader classes of compounds to which this compound belongs, such as thioureas and benzoyl hydrazones, have been investigated for their potential biological activities, this general information does not provide specific mechanistic details for the compound . Adhering to strict scientific accuracy, no assumptions or extrapolations from related compounds can be made to describe the specific antiviral mechanisms of this compound.
Consequently, the generation of an article with detailed research findings and data tables on the antiviral mechanisms of this compound is not possible at this time due to the absence of foundational research on the topic.
Future Directions and Research Perspectives for 2 3 Bromobenzoyl Hydrazinecarbothioamide Research
Development of Advanced Synthetic Strategies for Novel Derivatives
Future research will focus on creating new derivatives of 2-(3-bromobenzoyl)hydrazinecarbothioamide with enhanced biological activity and specificity. The hydrazinecarbothioamide moiety is a versatile building block for a wide array of heterocyclic compounds. mdpi.comjove.com Advanced synthetic strategies will move beyond simple modifications to explore complex molecular architectures.
Key synthetic approaches will likely include:
Heterocyclization Reactions: The core structure is an excellent precursor for synthesizing five-membered heterocyclic rings like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. jove.commdpi.com Future work will likely explore novel catalysts and reaction conditions (such as microwave-assisted synthesis) to improve yields and create more diverse heterocyclic systems. nih.gov
Schiff Base and Mannich Base Formation: Reaction with various aldehydes, ketones, and amines can yield a diverse library of Schiff base and Mannich base derivatives. nih.govnih.gov These modifications can significantly alter the molecule's steric and electronic properties, influencing its interaction with biological targets. nih.gov
Multi-component Reactions: Employing one-pot, multi-component reactions will enable the efficient assembly of complex molecules from simple precursors, accelerating the discovery of novel derivatives.
Fragment-Based Synthesis: Combining the 3-bromobenzoyl hydrazinecarbothioamide core with other known pharmacophores can lead to hybrid molecules with dual-action mechanisms or improved pharmacokinetic profiles.
| Synthetic Strategy | Precursors | Resulting Compound Class | Potential Advantage |
| Heterocyclization | Hydrazinecarbothioamides, Acid/Base Catalysts | 1,2,4-Triazoles, 1,3,4-Thiadiazoles | Creation of rigid scaffolds with diverse biological activities. jove.commdpi.com |
| Schiff Base Formation | Hydrazinecarbothioamides, Aldehydes/Ketones | Thiosemicarbazones | Enhanced chelating properties and biological target interaction. nih.gov |
| Mannich Reaction | Isatin, Formaldehyde, Amines | N-substituted indoles | Increased lipophilicity and potential for improved cell permeability. nih.gov |
| S-Alkylation | 1,2,4-triazole-3-thiones, α-halogenated ketones | S-alkylated triazoles | Introduction of new functional groups for further modification. mdpi.com |
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
To move beyond preliminary activity screenings, a deep understanding of how this compound and its derivatives function at a molecular level is crucial. The integration of "omics" technologies offers a holistic view of the cellular response to these compounds. researchgate.net These high-throughput methods can simultaneously analyze thousands of biological molecules, providing a comprehensive picture of the drug's mechanism of action, identifying biomarkers, and uncovering potential off-target effects. researchgate.netmdpi.com
Proteomics: This involves the large-scale study of proteins. By comparing the proteome of treated versus untreated cells, researchers can identify which proteins or signaling pathways are directly modulated by the compound. This is vital for confirming the intended target and discovering unintended interactions. researchgate.net
Metabolomics: This is the study of the complete set of small-molecule metabolites within a cell or organism. It can reveal how the compound alters cellular metabolism, which is a hallmark of many diseases, including cancer. researchgate.net
Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can determine how the compound affects gene expression. This can reveal the upstream regulatory pathways that are perturbed by the drug, offering a broader understanding of its cellular impact. researchgate.net
The application of these technologies can transform the study of these compounds from a "black box" approach to a systems-level understanding, guiding further development. researchgate.net
Rational Design of Next-Generation Analogues Based on Mechanistic Insights
As mechanistic data from omics and biochemical studies become available, the focus will shift from random screening to the rational design of next-generation analogues. This involves using computational tools and structural biology to design molecules with improved potency, selectivity, and reduced toxicity. mdpi.commdpi.com
A key strategy involves identifying a specific biological target, such as an enzyme or receptor, and designing the molecule to fit precisely into its active site. mdpi.comresearchgate.net For example, research on related thiosemicarbazone-containing quinazoline (B50416) derivatives has utilized a rational design approach targeting the VEGFR2 kinase domain. mdpi.com This involved using a thiosemicarbazone linker to interact with the DFG (Asp-Phe-Gly) region of the kinase and adding various lipophilic groups to occupy an allosteric pocket. mdpi.com
Computational methods are central to this process:
Molecular Docking: This predicts the preferred orientation of a molecule when bound to a target, helping to prioritize which derivatives to synthesize. mdpi.com
Molecular Dynamics (MD) Simulations: These simulations model the movement of the compound and its target protein over time, providing insights into the stability of the interaction. mdpi.com
Pharmacophore Modeling: This identifies the essential three-dimensional arrangement of functional groups required for biological activity, creating a template for designing new molecules. researchgate.net
This synergy between computational prediction and chemical synthesis allows for a more efficient, resource-sparing approach to drug discovery compared to traditional high-throughput screening. nih.govmdpi.com
Exploration of Novel Therapeutic Targets and Pathways for Intervention
While initial studies may focus on a known activity like anticancer or antimicrobial effects, a significant future direction is the exploration of entirely new therapeutic applications for the this compound scaffold. This involves screening against a broader range of biological targets and disease models.
Recent research on structurally related 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides has identified a novel and promising therapeutic target: the transcription factor Early Growth Response 1 (EGR-1). nih.gov These compounds were found to inhibit the DNA-binding activity of EGR-1, which is implicated in inflammatory skin diseases like atopic dermatitis. nih.gov This discovery opens a new therapeutic field for this class of compounds beyond their more traditional applications.
Other potential targets for thiosemicarbazone derivatives that warrant investigation include:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): An important target in cancer therapy for inhibiting angiogenesis. researchgate.net
Cysteine Proteases (e.g., Cruzain, Rhodesain): Key enzymes in parasites like Trypanosoma cruzi and Trypanosoma brucei, making them targets for anti-parasitic drugs. nih.gov
Topoisomerases: Essential enzymes for DNA replication, making them well-established targets for antibacterial and anticancer agents. mdpi.com
Systematic screening against diverse enzyme families and cellular pathways will be critical to uncovering the full therapeutic potential of these molecules.
| Potential Target | Therapeutic Area | Rationale |
| EGR-1 | Inflammatory Skin Disease | Derivatives inhibit DNA-binding activity, reducing inflammatory gene expression. nih.gov |
| VEGFR2 | Cancer | Inhibition of this kinase blocks tumor angiogenesis. researchgate.net |
| Trypanosomal Cysteine Proteases | Chagas Disease, African Trypanosomiasis | Essential for parasite survival; inhibition is a validated anti-parasitic strategy. nih.gov |
| Topoisomerase II | Cancer, Bacterial Infections | Inhibition disrupts DNA replication, leading to cell death. mdpi.com |
Computational Drug Repurposing and Virtual Screening Approaches
Computational methods offer a powerful and efficient way to explore new uses for existing molecular scaffolds. Virtual screening can digitally test vast libraries of compounds against a specific biological target, while drug repurposing seeks to find new applications for known molecules.
Virtual Screening: Using the 3D structure of a potential target protein, millions of virtual compounds, including novel derivatives of this compound, can be docked to identify promising candidates for synthesis and biological testing. This approach significantly reduces the time and cost associated with traditional screening.
In Silico ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed analogues. mdpi.com This allows researchers to filter out compounds with likely poor pharmacokinetic profiles or high toxicity early in the design phase, focusing resources on the most promising candidates. mdpi.com
Drug Repurposing: By screening the this compound structure against databases of known pharmacophores and disease-related targets, researchers may identify unexpected therapeutic opportunities.
Computational studies are integral to modern drug discovery, providing crucial insights that guide experimental work and accelerate the development of new therapeutic agents. mdpi.com
Nanotechnology Approaches for Targeted Delivery and Enhanced Mechanistic Efficacy
A major challenge in drug development is ensuring the compound reaches its intended target in the body at a sufficient concentration without causing widespread side effects. Many promising compounds, including thiosemicarbazone derivatives, suffer from poor water solubility, which limits their bioavailability and clinical application. mdpi.com Nanotechnology offers a powerful solution to these challenges. mdpi.comnih.gov
Encapsulating or conjugating this compound derivatives with nanoparticles can dramatically improve their therapeutic profile. mdpi.com
Enhanced Solubility and Bioavailability: Nanoparticles can carry hydrophobic drugs through the aqueous environment of the bloodstream, improving their solubility and protecting them from premature degradation. nih.govmdpi.com
Targeted Delivery: The surface of nanoparticles can be functionalized with ligands (like antibodies or peptides) that bind to specific receptors overexpressed on diseased cells (e.g., cancer cells). nih.govyoutube.com This "smart" delivery system concentrates the drug at the site of action, increasing efficacy and minimizing damage to healthy tissue. nih.gov
Controlled Release: Nanocarriers can be designed to release their drug payload in response to specific stimuli found in the disease microenvironment, such as a lower pH or the presence of certain enzymes. youtube.com This ensures the drug is released only when and where it is needed. nih.gov
Various types of nanoparticles could be explored for this purpose, including lipid-based nanoparticles (liposomes, LNPs), polymeric nanoparticles (e.g., PLGA), and inorganic nanoparticles (e.g., gold or iron oxide). mdpi.comnih.govmdpi.com The development of nano-formulations for this class of compounds represents a critical step in translating their laboratory potential into clinical reality. mdpi.com
Q & A
Q. What are the common synthetic routes for 2-(3-Bromobenzoyl)hydrazinecarbothioamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions between 3-bromobenzoyl derivatives and hydrazinecarbothioamide precursors. Key steps include:
Q. Optimization Tips :
Q. Table 1: Synthesis Conditions and Yields
| Starting Material | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromobenzaldehyde | Thiosemicarbazide | Ethanol | Reflux | 72–78 | |
| 3-Bromo-4-methoxybenzaldehyde | H2SO4 (cat.) | DMF | 80 | 85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of C=O (1660–1680 cm⁻¹), C=S (1240–1260 cm⁻¹), and N-H stretches (3200–3350 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and hydrazine NH signals (δ 9.5–10.2 ppm). Coupling patterns distinguish substituents on the benzoyl ring .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) around m/z 286 (calculated for C₈H₇BrN₃OS) validate purity .
Critical Note : Ambiguities in tautomeric forms (e.g., thione-thiol tautomerism) require cross-validation with X-ray crystallography .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the C=S group often acts as an electron donor in metal coordination .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial activity trends observed in vitro .
Case Study : DFT studies on analogous hydrazinecarbothioamide derivatives revealed that electron-withdrawing groups (e.g., -Br) lower LUMO energy, enhancing electrophilic reactivity .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?
Methodological Answer: Discrepancies often arise from variations in:
Q. Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Study Conditions | Reference |
|---|---|---|---|
| Candida albicans | 16–32 | Sabouraud broth, 37°C | |
| Bacillus subtilis | 8–16 | Mueller-Hinton agar |
Q. How can researchers address conflicting results in the coordination chemistry of this compound with transition metals?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in binding modes (e.g., monodentate vs. bidentate ligation). For example, the thione sulfur typically coordinates to Cu(II), while the hydrazine nitrogen binds to Ni(II) .
- Magnetic Susceptibility Measurements : Distinguish between high-spin (Fe(III)) and low-spin (Co(III)) complexes, which influence catalytic activity .
Key Insight : Steric hindrance from the 3-bromo substituent can limit chelation flexibility, favoring 1:1 metal-ligand stoichiometry over 2:1 complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
